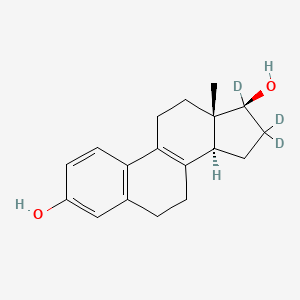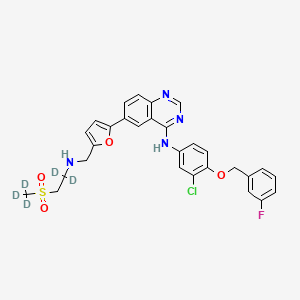
Csf1R-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Csf1R-IN-6 is a small molecule inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R). CSF1R is a tyrosine kinase receptor that plays a crucial role in the development, survival, proliferation, migration, and differentiation of various myeloid cells such as monocytes, macrophages, dendritic cells, and osteoclasts . The inhibition of CSF1R has been explored for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders .
Preparation Methods
The synthesis of Csf1R-IN-6 involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically includes the following steps:
Preparation of Intermediates: The initial steps involve the synthesis of key intermediates through a series of chemical reactions, such as nucleophilic substitution and cyclization.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts under specific conditions to form the final compound.
Purification: The final product is purified using techniques like column chromatography and recrystallization to obtain this compound in high purity.
Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring the consistency and quality of the final product. This may include optimizing reaction conditions, using automated synthesis equipment, and implementing stringent quality control measures.
Chemical Reactions Analysis
Csf1R-IN-6 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: Reduction reactions involve the gain of electrons, leading to a decrease in the oxidation state of the compound.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Csf1R-IN-6 has a wide range of scientific research applications, including:
Cancer Research: The compound is used to study the role of CSF1R in tumor-associated macrophages and its potential as a therapeutic target in various cancers.
Neurodegenerative Diseases: Research has shown that CSF1R inhibitors like this compound can have beneficial effects in preclinical models of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.
Drug Development: The compound serves as a lead molecule for the development of new drugs targeting CSF1R for various therapeutic applications.
Mechanism of Action
Csf1R-IN-6 exerts its effects by binding to the CSF1R on the surface of myeloid cells, thereby inhibiting its activation by its ligands, colony-stimulating factor 1 (CSF1) and interleukin 34 (IL34). This inhibition prevents the downstream signaling pathways that promote the survival, proliferation, and differentiation of myeloid cells . The key molecular targets and pathways involved include the PI3K, JAK, and MAPK pathways, which are essential for cell survival and proliferation .
Comparison with Similar Compounds
Csf1R-IN-6 can be compared with other CSF1R inhibitors such as pexidartinib and emactuzumab. While all these compounds target CSF1R, they differ in their chemical structures, binding affinities, and specific applications:
Properties
Molecular Formula |
C20H18N8O3 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
1,2-dimethyl-N-[5-[6-(1-methylpyrazol-4-yl)pyrimidin-4-yl]oxypyridin-2-yl]-6-oxopyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H18N8O3/c1-12-21-9-15(20(30)28(12)3)19(29)26-17-5-4-14(8-22-17)31-18-6-16(23-11-24-18)13-7-25-27(2)10-13/h4-11H,1-3H3,(H,22,26,29) |
InChI Key |
JUXLGMUXLITEOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=O)N1C)C(=O)NC2=NC=C(C=C2)OC3=NC=NC(=C3)C4=CN(N=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




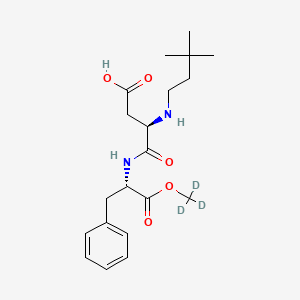
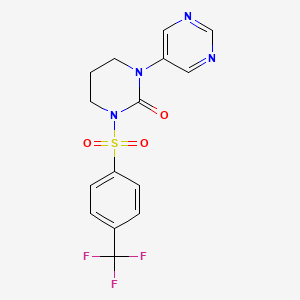
![3-[4-(7-methoxy-1-oxo-2,3-dihydro-1H-isoindol-4-yl)phenyl]-1-(3-methylphenyl)urea](/img/structure/B12418304.png)
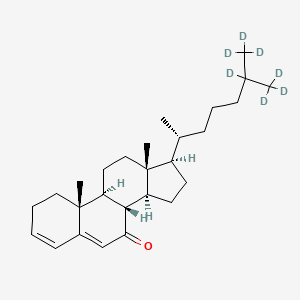
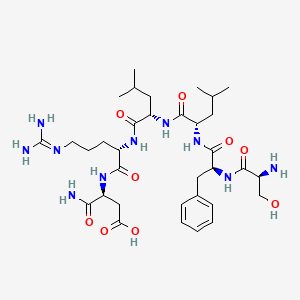
![sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12418315.png)
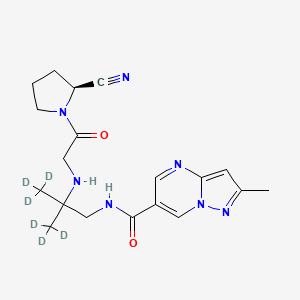
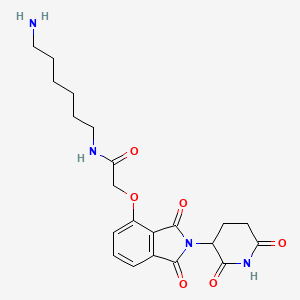
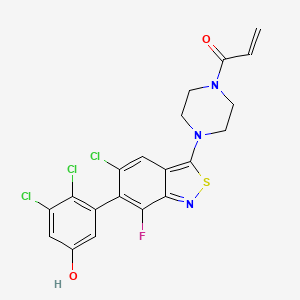
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12418336.png)
